

Synthesis of Capeserod (SL-65.0155): A Detailed Guide for Research Applications

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Compound of Interest

Compound Name: *Capeserod*

Cat. No.: *B1243232*

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Abstract

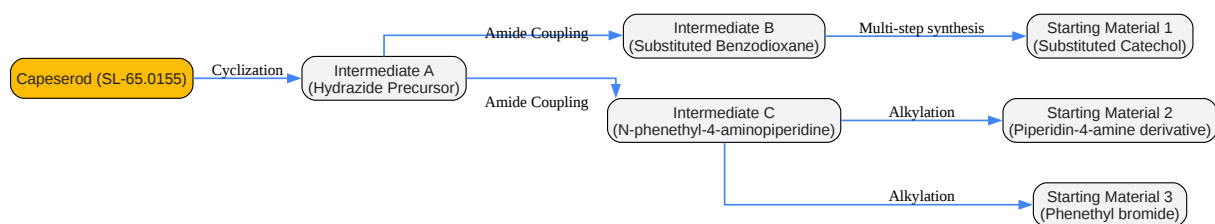
Capeserod, also known by its developmental code SL-65.0155, is a potent and selective partial agonist of the 5-HT₄ receptor and an antagonist of the 5-HT_{2B} receptor.^[1] This profile has led to its investigation in various research contexts, including neurological and gastrointestinal disorders. This document provides a detailed overview of the synthesis of **Capeserod** for research purposes, including a proposed synthetic pathway, experimental protocols, and relevant analytical data. The information is intended for researchers, scientists, and drug development professionals.

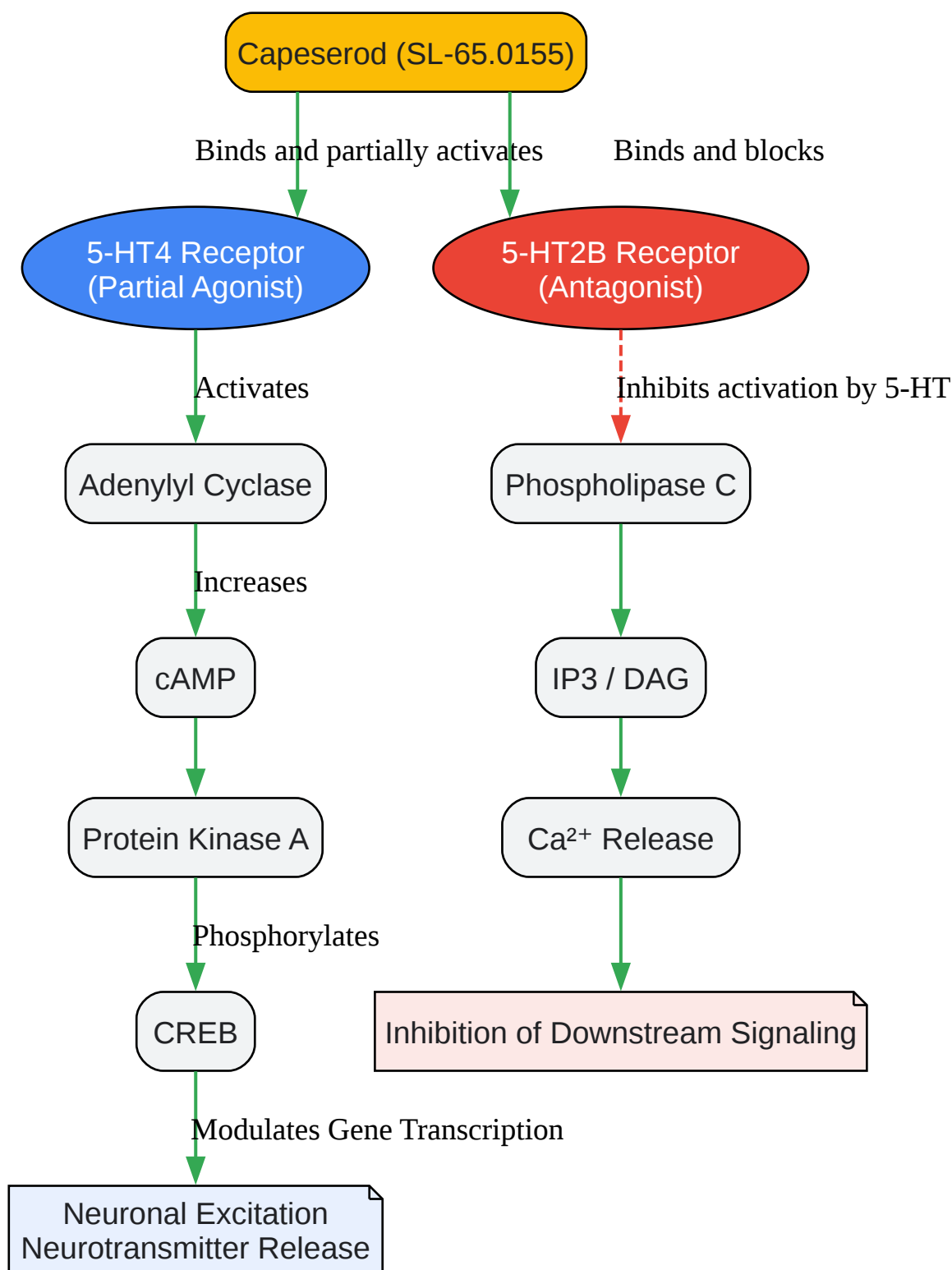
Chemical Profile

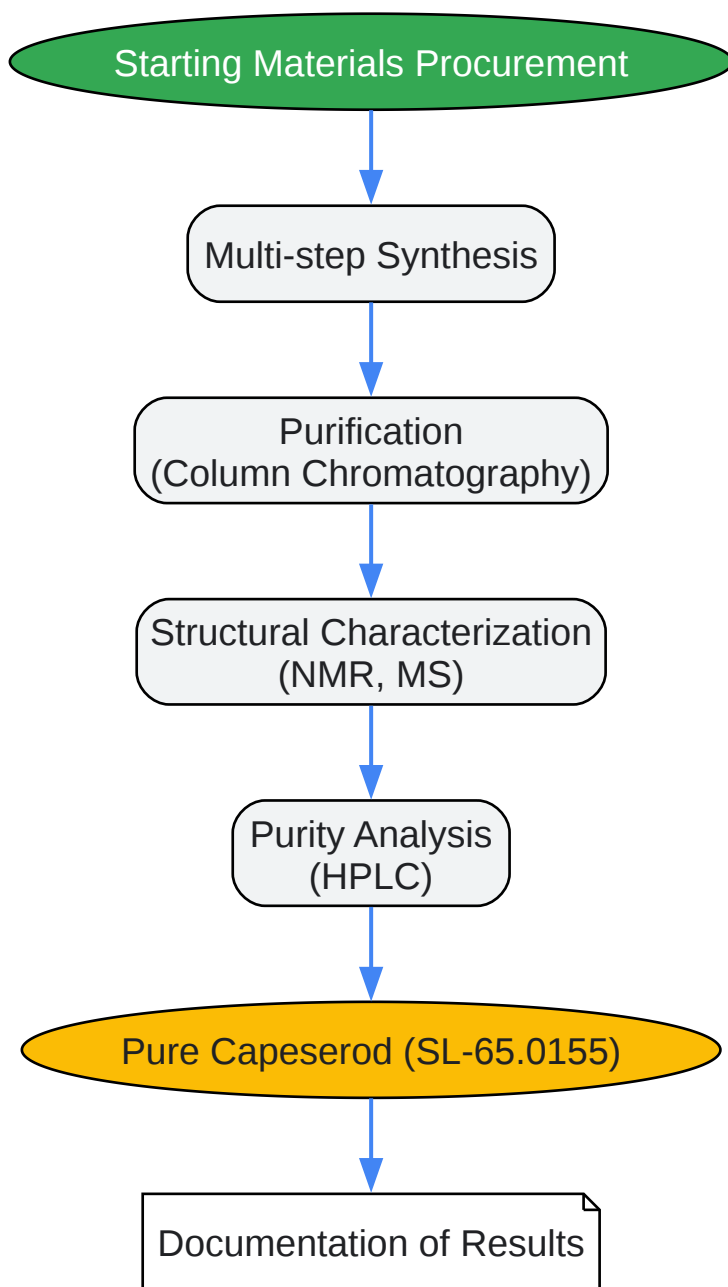
Identifier	Value
Compound Name	Capeserod
Developmental Code	SL-65.0155
IUPAC Name	5-(8-amino-7-chloro-2,3-dihydrobenzo[b][1,2]dioxin-5-yl)-3-(1-phenethylpiperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one
CAS Number	769901-96-4 (free base)
Molecular Formula	C ₂₃ H ₂₅ ClN ₄ O ₄
Molecular Weight	456.92 g/mol

Proposed Synthetic Pathway

The synthesis of **Capeserod** involves a multi-step process culminating in the formation of the characteristic 1,3,4-oxadiazol-2(3H)-one ring system, linked to the substituted benzodioxane and piperidine moieties. A plausible retrosynthetic analysis suggests the key disconnection at the oxadiazolone ring, which can be formed from a suitable hydrazide precursor.







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References

- 1. researchgate.net [researchgate.net]
- 2. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of Capeserod (SL-65.0155): A Detailed Guide for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243232#synthesis-of-capeserod-sl-65-0155-for-research-use]

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